molecular formula C24H21ClN4O3 B2433095 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 923217-50-9

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2433095
CAS No.: 923217-50-9
M. Wt: 448.91
InChI Key: USLKEFIPJRYTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

923217-50-9

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.91

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O3/c1-15-5-3-6-19(16(15)2)27-21(30)14-28-20-7-4-12-26-22(20)23(31)29(24(28)32)13-17-8-10-18(25)11-9-17/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI Key

USLKEFIPJRYTOF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule known for its diverse biological activities. Its unique structure, characterized by a pyrido[3,2-d]pyrimidine core and various substituents, suggests potential applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of the compound is C23H19ClN4O4C_{23}H_{19}ClN_{4}O_{4}, with a molecular weight of approximately 450.9 g/mol. The structure includes:

  • A pyrido[3,2-d]pyrimidine core
  • A 4-chlorobenzyl group
  • An acetamide moiety linked to a dimethylphenyl group

These structural features are believed to contribute to its biological activity.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits cell growth in various cancer cell lines. For example:

  • SJSA-1 Cell Line : The compound demonstrated an IC50 value of approximately 0.15 μM, indicating potent antiproliferative activity against this osteosarcoma cell line .
  • Mechanism of Action : The compound is thought to act as an inhibitor of MDM2 (Murine Double Minute 2), a protein that negatively regulates the tumor suppressor p53. By inhibiting MDM2, the compound enhances p53 activity, promoting apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial and Fungal Strains : Preliminary studies suggest moderate activity against various bacterial and fungal strains, although specific IC50 values were not reported .
  • Comparison with Standards : In comparative studies, the compound showed efficacy similar to established antibiotics like Streptomycin and antifungals like Nystatin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of chlorine substituents on the aromatic rings enhances biological interactions and overall potency .
  • Variations in Acetamide Moiety : Different substitutions on the acetamide nitrogen have been explored, revealing variations in potency and selectivity against different biological targets .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (μM)Reference
AntitumorSJSA-10.15
AntimicrobialVarious BacteriaModerate

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
4-ChlorobenzylIncreases potency
DimethylphenylModulates selectivity

Case Study 1: MDM2 Inhibition

In a study evaluating the pharmacodynamics of the compound in xenograft models, oral administration at 100 mg/kg resulted in significant upregulation of p53 and p21 proteins within tumor tissues. This indicates strong activation of apoptotic pathways through MDM2 inhibition .

Case Study 2: Antimicrobial Evaluation

A series of derivatives based on this compound were synthesized and tested against common pathogens. Results indicated that modifications to the acetamide group could enhance antimicrobial efficacy while maintaining low cytotoxicity against human cells .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial and fungal strains. Further investigation is required to elucidate the mechanisms behind these effects .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in various biochemical pathways. This mechanism is crucial for its potential anticancer and antimicrobial activities .
  • Anticancer Activity : Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The inhibition of pathways related to cancer progression is a key area of interest .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

  • A study highlighted its potential as an antimicrobial agent against specific strains of bacteria and fungi. The results indicated that the compound could inhibit growth effectively at certain concentrations .
  • Another research effort focused on its anticancer properties, revealing that similar compounds have been effective in reducing tumor cell viability in vitro. This suggests that further exploration into this compound's efficacy against cancer cells could yield valuable insights .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Core formation : Construction of the pyrido[3,2-d]pyrimidine scaffold via cyclization reactions under controlled temperatures (60–80°C) .
  • Functionalization : Introduction of the 4-chlorobenzyl group via alkylation and subsequent coupling with the acetamide moiety using coupling agents like EDCI/HOBt .
  • Key conditions : Solvents (e.g., acetonitrile, DMF), reaction times (12–24 hours), and pH control (neutral to slightly acidic) to optimize yield and purity .

Q. How is the compound characterized structurally?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., observed m/z 443.9 vs. calculated 443.9) .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the key structural features influencing reactivity?

The compound’s reactivity is dictated by:

  • Pyrido[3,2-d]pyrimidine core : Susceptible to nucleophilic attack at the C2/C4 positions due to electron-deficient aromatic rings .
  • Acetamide linkage : Hydrolyzable under strongly acidic/basic conditions .
  • 4-Chlorobenzyl group : Enhances lipophilicity and potential π-π stacking interactions in biological systems .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

A QSAR-driven approach is recommended:

  • Variation of substituents : Synthesize analogs with modified benzyl (e.g., 4-fluoro, 4-methoxy) or acetamide groups (e.g., 3,4-dichlorophenyl) to assess impact on bioactivity .
  • Computational modeling : Use DFT or molecular docking to predict binding affinities toward targets (e.g., kinases, ion channels) .
  • Biological assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., anticancer activity in MTT assays) .

Q. What experimental strategies resolve contradictions in reported biological data?

Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay conditions : Standardize parameters (e.g., ATP concentration, incubation time) .
  • Compound purity : Validate purity (>95%) via HPLC before testing .
  • Target selectivity profiling : Use panels of related enzymes/receptors to confirm specificity .

Q. How does the compound interact with biological targets at the molecular level?

Mechanistic insights can be gained via:

  • Enzyme inhibition kinetics : Measure Kᵢ and mode of inhibition (competitive/non-competitive) using Lineweaver-Burk plots .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
  • Cryo-EM/X-ray co-crystallography : Resolve binding poses with high resolution (if crystallizable complexes form) .

Methodological and Optimization Questions

Q. What strategies improve synthetic yield and scalability?

  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reproducibility .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings to reduce side products .
  • Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve safety and yield .

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent moisture absorption .
  • Buffer formulation : Use pH-stable buffers (e.g., phosphate buffer, pH 7.4) for in vitro studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.